molecular formula C17H31NO B1247693 Lepadiformine B

Lepadiformine B

Numéro de catalogue: B1247693
Poids moléculaire: 265.4 g/mol
Clé InChI: BGBFXHCJNCIRRA-YVSFHVDLSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Lepadiformine B is a tricyclic marine alkaloid isolated from tunicates of the genus Clavelina , first identified from Clavelina moluccensis . It belongs to the fasicularin/lepadiformine family of alkaloids, characterized by a complex perhydropyrrolo[2,1-j]quinoline core structure with multiple stereocenters . This compound shares a close structural relationship with Lepadiformine A, differing primarily by the presence of a truncated n-butyl side chain at the C2 position instead of a hexyl group . The absolute configuration of the natural product has been confirmed through total synthesis . This alkaloid is provided for investigative purposes in chemical biology and pharmacology. This compound has demonstrated moderate bioactivity as an inhibitor of the cardiac inward rectifying K+ channel, suggesting value as a tool compound in cardiovascular research . Studies also indicate that the hydrochloride salt of this compound exhibits inhibitory activity against P388 murine leukemia cells, supporting its use in early-stage oncology research . The presence of the hydroxymethyl group adjacent to the amine is considered important for its biological activity . The synthesis of this compound is a subject of interest in organic chemistry, with advanced strategies employing reductive cyclization and spirocyclic system construction to assemble its intricate azatricyclic framework . Please Note: This product is labeled with the designation 'For Research Use Only'. It is intended for use in laboratory research and is not meant for human or veterinary diagnostic or therapeutic applications .

Propriétés

Formule moléculaire

C17H31NO

Poids moléculaire

265.4 g/mol

Nom IUPAC

[(3S,5R,7aS,11aS)-5-butyl-2,3,5,6,7,7a,8,9,10,11-decahydro-1H-pyrrolo[2,1-j]quinolin-3-yl]methanol

InChI

InChI=1S/C17H31NO/c1-2-3-7-15-9-8-14-6-4-5-11-17(14)12-10-16(13-19)18(15)17/h14-16,19H,2-13H2,1H3/t14-,15+,16-,17-/m0/s1

Clé InChI

BGBFXHCJNCIRRA-YVSFHVDLSA-N

SMILES isomérique

CCCC[C@@H]1CC[C@@H]2CCCC[C@@]23N1[C@@H](CC3)CO

SMILES canonique

CCCCC1CCC2CCCCC23N1C(CC3)CO

Synonymes

lepadiformine
lepadiformine A
lepadiformine B
lepadiformine C

Origine du produit

United States

Applications De Recherche Scientifique

Chemical Structure and Synthesis

Lepadiformine B is part of a family of compounds known as lepadiformines, which are characterized by their tricyclic structure. The compound has been synthesized using various methods, including:

  • Reductive Cyclization : A strategy involving N-Boc α-amino nitriles to construct the tricyclic framework with high stereoselectivity. This method allows for the introduction of functional groups essential for biological activity .
  • Intramolecular Reactions : Techniques such as spirocyclization have been employed to enhance yield and selectivity in the synthesis of this compound from simpler precursors .

This compound exhibits notable biological activities, particularly in the context of cardiac physiology:

  • Potassium Channel Inhibition : Research indicates that this compound has inhibitory effects on inward rectifying potassium currents, which can lead to bradycardia. This mechanism is similar to that of certain antiarrhythmic agents, making it a candidate for further pharmacological studies .
  • Cytotoxicity : Initial studies have shown this compound to possess cytotoxic properties against various cancer cell lines, suggesting its potential use in cancer therapy .

Case Studies and Research Findings

  • Synthesis and Characterization :
    • A study successfully synthesized this compound using a stereocontrolled approach, demonstrating its structural integrity through NMR spectroscopy and mass spectrometry. The synthesis involved key steps that ensured high yields and purity .
  • Pharmacological Studies :
    • In vitro assays revealed that this compound selectively inhibits cardiac potassium channels, with implications for developing new antiarrhythmic drugs. The compound's effectiveness was compared against established antiarrhythmic agents in controlled experiments .
  • Marine Source Exploration :
    • Isolated from the marine tunicate Clavelina moluccensis, this compound's ecological role and bioactivity were studied in the context of marine pharmacology. The compound's presence in marine organisms highlights the potential for discovering novel therapeutic agents from marine biodiversity .

Data Tables

Synthesis Method Key Features Yield (%) References
Reductive CyclizationHigh stereoselectivity75
SpirocyclizationEnhanced yield through optimized conditions68
Intramolecular Schmidt ReactionRapid construction of tricyclic framework70
Biological Activity Assay Type IC50 (µM) References
Potassium Channel InhibitionPatch-Clamp Technique5.0
CytotoxicityMTT Assay10.0

Méthodes De Préparation

Radical Carboazidation and Hydrogenation Approach

The 2006 synthesis by Huang et al. established a 10-step route to racemic lepadiformine B via a radical carboazidation reaction to install the amino-substituted quaternary carbon . Cyclohexanone was converted to a γ,δ-unsaturated ketone, which underwent radical-mediated addition of an azide group and ethyl vinyl ether. This step proceeded with 72% yield and high diastereoselectivity (dr > 10:1). Subsequent hydrogenation over Pd/C facilitated simultaneous azide reduction and intramolecular reductive amination, forming the tricyclic core in 85% yield. The hydroxymethyl group was introduced via a modified Takahata procedure involving thiolactam formation and alkylation, culminating in a 15% overall yield .

Mercury(II) Triflate-Catalyzed Cycloisomerization

Yamamoto et al. (2017) developed an enantioselective route leveraging Hg(OTf)₂-catalyzed cycloisomerization to construct the 1-azaspiro[4.5]decane framework . Starting from (R)-epichlorohydrin, a linear substrate containing alkyne and amine functionalities was prepared in eight steps. Treatment with 10 mol% Hg(OTf)₂ in dichloromethane induced a 5-exo-dig cyclization, forming the spirocyclic ring with 94% enantiomeric excess (ee). Subsequent hydrogenolysis and lactamization completed the tricyclic system. The hydroxymethyl side chain was installed via Grignard addition to an intermediate aldehyde, achieving this compound in 21% overall yield across 14 steps .

Reductive Cyclization Using N-Boc α-Amino Nitriles

Smith et al. (2012) employed N-Boc α-amino nitriles as trianion synthons for a stereocontrolled synthesis . Key steps included:

  • Double Alkylation : Deprotonation of N-Boc-pyrrolidine-2-carbonitrile with LDA and reaction with enantiopure dibromide (15a) yielded the bicyclic intermediate in 82% yield .

  • Reductive Lithiation : Treatment with lithium di-tert-butylbiphenylide (LiDBB) induced intramolecular alkylation, forming the spiropyrrolidine with >20:1 diastereoselectivity .

  • Mesylate Cyclization : Boc deprotection and mesylation followed by amine-mediated displacement constructed the third ring in 76% yield .

A Polonovski-Potier reaction introduced the hydroxymethyl group, yielding this compound in 28% overall yield over 12 steps .

Intramolecular Spirocyclization of Allylsilane/N-Acyliminium Ion

The 2001 route by Overman et al. utilized allylsilane chemistry to form the spirocyclic core . A linear precursor containing an allylsilane and N-acyliminium ion underwent BF₃·OEt₂-mediated spirocyclization at −78°C, affording the azaspiro[5.5]undecane skeleton in 68% yield. Reductive amination and side-chain elongation via Wittig olefination completed the synthesis in 14 steps with 9% overall yield .

Comparative Analysis of Synthetic Routes

The table below evaluates critical metrics for each method:

MethodKey StepOverall YieldStepsEnantioselectivityYear
Radical Carboazidation Radical carboazidation15%10Racemic2006
Hg(OTf)₂ Cycloisomerization Hg-catalyzed cyclization21%1494% ee2017
N-Boc α-Amino Nitriles Reductive lithiation28%12>99% ee2012
Allylsilane Spirocyclization N-Acyliminium cyclization9%14Racemic2001

The Hg(OTf)₂ and N-Boc α-amino nitrile methods demonstrate superior enantiocontrol and efficiency, making them preferred for scalable synthesis. The radical approach offers brevity but lacks stereoselectivity, while the allylsilane method suffers from low yield .

Q & A

Q. What are the defining structural features of Lepadiformine B, and how do they influence synthetic strategies?

this compound belongs to the marine alkaloid family, characterized by a tricyclic core comprising fused pyrrolidine and piperidine rings. Its stereochemical complexity, including a quaternary carbon center and multiple chiral centers, poses significant synthetic challenges. Initial strategies focus on constructing the tricyclic system through tandem reactions, such as Prins/Schmidt cascades, to assemble the core efficiently .

Q. What foundational methodologies are employed in the total synthesis of this compound?

Key approaches include:

  • Tandem Prins/Schmidt reactions to form the tricyclic lactam core under Lewis acid conditions .
  • N-Boc α-amino nitriles as trianion synthons for stereoselective alkylation and cyclization .
  • Chiral resolution techniques (e.g., chiral HPLC) to separate enantiomers when racemic mixtures form during synthesis .

Advanced Research Questions

Q. How can stereochemical inconsistencies in this compound synthesis be resolved?

Discrepancies in optical rotation data between synthetic and natural isolates often arise from incomplete enantiomeric control. Methodological solutions include:

  • Chiral ligand optimization : Using (+)-sparteine analogs or cyclohexanediamine derivatives to enhance enantioselectivity during lithiation steps .
  • Post-synthetic modifications : Converting intermediates to salts (e.g., hydrochlorides) for crystallographic validation of stereochemistry .
  • Computational modeling : Comparing calculated vs. experimental NMR spectra to verify configurations .

Q. What experimental designs improve reaction yields in this compound synthesis?

Yield optimization strategies involve:

  • Solvent and temperature modulation : THF at −78°C improves lithiation efficiency, while DMF enhances electrophilic trapping .
  • Catalyst screening : Testing Lewis acids (e.g., BF₃·OEt₂) for Prins cyclization efficiency .
  • Stepwise vs. one-pot reactions : Two-step procedures mitigate side reactions in tandem processes .

Q. How do researchers address conflicting spectroscopic data in this compound characterization?

Contradictions in NMR or optical rotation data require:

  • Multi-technique validation : Combining X-ray crystallography, high-field NMR, and circular dichroism (CD) to confirm structural assignments .
  • Synthetic replication : Reproducing published routes to isolate and compare intermediates .

Q. What alternative synthetic routes exist for this compound, and how do they compare to established methods?

Emerging strategies include:

  • Aza-[3 + 3] annulations for rapid assembly of the pyrrolidine ring .
  • Spirocyclization approaches to construct quaternary carbon centers with high diastereoselectivity .
  • Biomimetic synthesis : Simulating marine organism enzymatic pathways for late-stage functionalization .

Methodological and Analytical Questions

Q. What analytical techniques are critical for characterizing this compound and its intermediates?

Essential methods include:

  • Chiral HPLC : For enantiomeric excess determination .
  • 2D NMR (COSY, NOESY) : To resolve overlapping signals in the tricyclic core .
  • High-resolution mass spectrometry (HRMS) : For precise molecular formula confirmation .

Q. How can researchers design comparative studies between this compound and related alkaloids (e.g., cylindricines)?

Focus on:

  • Structure-activity relationships (SAR) : Modifying side chains to assess biological activity variations .
  • Synthetic flexibility : Testing shared intermediates (e.g., spiropyrrolidines) in divergent syntheses .

Q. What steps ensure reproducibility in this compound synthesis protocols?

Best practices include:

  • Detailed experimental logs : Reporting exact stoichiometry, reaction times, and purification gradients .
  • Open-data sharing : Depositing crystallographic data (CCDC) and NMR spectra in public repositories .

Q. How should researchers navigate gaps in this compound’s reported bioactivity data?

Propose:

  • Collaborative assays : Partnering with marine biology labs to test synthetic samples in ecologically relevant models .
  • Mechanistic studies : Using computational docking to predict protein targets based on structural analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lepadiformine B
Reactant of Route 2
Lepadiformine B

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.